(2E,NZ)-N-(6-chloro-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-(thiophen-2-yl)acrylamide
Description
This compound belongs to the benzothiazole-acrylamide class, characterized by a benzo[d]thiazole core substituted with a 6-chloro group, a 2-ethoxyethyl chain at position 3, and a thiophen-2-yl acrylamide moiety.
Properties
IUPAC Name |
(E)-N-[6-chloro-3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]-3-thiophen-2-ylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O2S2/c1-2-23-10-9-21-15-7-5-13(19)12-16(15)25-18(21)20-17(22)8-6-14-4-3-11-24-14/h3-8,11-12H,2,9-10H2,1H3/b8-6+,20-18? | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIGQSHUSKDZYHE-CNJWNYHPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=C(C=C(C=C2)Cl)SC1=NC(=O)C=CC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOCCN1C2=C(C=C(C=C2)Cl)SC1=NC(=O)/C=C/C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E,NZ)-N-(6-chloro-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-(thiophen-2-yl)acrylamide typically involves multiple steps:
Formation of the Benzo[d]thiazole Core: The benzo[d]thiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Chloro and Ethoxyethyl Groups: The chloro and ethoxyethyl groups are introduced via nucleophilic substitution reactions. For instance, the chloro group can be added using chlorinating agents like thionyl chloride, while the ethoxyethyl group can be introduced through an alkylation reaction using ethyl bromide.
Formation of the Acrylamide Moiety: The acrylamide moiety is typically formed through a condensation reaction between an amine and an acrylate derivative under basic conditions.
Final Coupling: The final step involves coupling the benzo[d]thiazole derivative with the acrylamide derivative under conditions that promote the formation of the desired (2E,NZ) configuration.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and benzo[d]thiazole rings, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can target the acrylamide moiety, converting it to the corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the thiophene and benzo[d]thiazole rings.
Reduction: Reduced amine derivatives of the acrylamide moiety.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound could be explored for its therapeutic potential
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its ability to undergo various chemical reactions makes it a valuable component in material science.
Mechanism of Action
The mechanism by which (2E,NZ)-N-(6-chloro-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-(thiophen-2-yl)acrylamide exerts its effects would depend on its specific application. Generally, it could interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s closest analogs differ in substituents on the benzothiazole ring or acrylamide side chain. Key examples include:
Key Observations :
- Solubility: The ethoxyethyl group in the target compound introduces ether oxygen atoms, improving hydrophilicity compared to dimethylaminoethyl (cationic) or aryl-substituted analogs .
- Bioactivity : Thiophen-2-yl acrylamide derivatives (e.g., compound 2112 in ) exhibit enhanced cytotoxicity due to the conjugated π-system, which facilitates DNA intercalation or enzyme inhibition.
Physicochemical Properties
- Melting Points : Thiophene-containing analogs (e.g., compound 6 in ) exhibit melting points between 150–160°C, while bulkier derivatives (e.g., indole-substituted compounds in ) melt at 200–207°C . The target compound’s melting point is expected to align with mid-range values (~170–190°C) due to its balanced hydrophilicity.
- Aggregation Behavior : Quaternary ammonium analogs (e.g., BAC-C12 in ) show critical micelle concentrations (CMCs) of 0.4–8.3 mM, suggesting the target compound may self-assemble at higher concentrations due to its amphiphilic structure .
Biological Activity
The compound (2E,NZ)-N-(6-chloro-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-(thiophen-2-yl)acrylamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Structural Characteristics
The compound features a benzo[d]thiazole core, which is known for its diverse biological activities. The presence of the chloro and ethoxyethyl substituents on the benzothiazole ring, along with the thiophene moiety, contributes to its unique reactivity and biological profile.
Biological Activity Overview
Research indicates that derivatives of benzothiazole and related compounds often exhibit a wide range of biological activities, including:
- Antimicrobial Activity : Many benzothiazole derivatives have been reported to possess antibacterial and antifungal properties. For instance, compounds similar to this one have shown effectiveness against various pathogenic strains in vitro .
- Anticancer Properties : Compounds containing the benzothiazole structure have been evaluated for their cytotoxic effects against cancer cell lines. A study demonstrated that related compounds displayed selective cytotoxicity against tumorigenic cells while sparing normal cells.
- Anti-inflammatory Effects : Some derivatives have been noted for their ability to modulate inflammatory pathways, potentially useful in treating conditions like arthritis .
The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses include:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit specific enzymes involved in cell proliferation and survival, such as phosphodiesterases and kinases .
- Reactive Oxygen Species (ROS) Scavenging : Some benzothiazole derivatives exhibit antioxidant properties by scavenging ROS, thereby protecting cells from oxidative stress .
- Modulation of Signal Transduction Pathways : The compound may interfere with signaling pathways critical for cell growth and differentiation, particularly in cancer cells.
Anticancer Activity
A recent study evaluated the cytotoxic effects of a series of benzothiazole derivatives on various cancer cell lines. The results indicated that one derivative had an IC50 value of 0.004 μM against T-cell proliferation, showcasing its potential as a therapeutic agent in oncology .
Antimicrobial Studies
Another investigation focused on the antimicrobial efficacy of related compounds against Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) was determined to be around 50 μg/mL for effective strains, indicating significant antimicrobial potential.
Data Tables
Q & A
Q. How can researchers optimize the synthesis of this compound to achieve high yield and purity?
- Methodological Answer : Synthesis optimization requires precise control of reaction parameters:
- Temperature : Maintain 0–60°C during coupling steps to minimize side reactions .
- Solvent Selection : Polar aprotic solvents (e.g., DMF, ethanol) enhance reaction efficiency for thiazole-acrylamide formation .
- Catalysts : Use triethylamine or sodium hydride to deprotonate intermediates and accelerate nucleophilic substitutions .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) isolates the pure product .
Q. What analytical techniques are critical for confirming the compound’s structural integrity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituents on the benzo[d]thiazole and thiophene moieties, with characteristic shifts for chloro (δ 7.2–7.5 ppm) and ethoxyethyl groups (δ 3.4–4.2 ppm) .
- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., m/z 373.87) and fragments corresponding to the chloro and acrylamide groups .
- Infrared Spectroscopy (IR) : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~1520 cm⁻¹ (C=N/C-S in thiazole) validate functional groups .
Q. How can researchers assess the compound’s solubility and stability for in vitro assays?
- Methodological Answer :
- Solubility Screening : Test in DMSO (stock solution) followed by dilution in PBS or cell culture media. Monitor precipitation via dynamic light scattering .
- Stability Studies : Use HPLC to track degradation under physiological pH (7.4) and temperature (37°C) over 24–72 hours. Hydrolysis of the acrylamide group is a key degradation pathway .
Advanced Research Questions
Q. How can contradictory biological activity data (e.g., antimicrobial vs. anticancer) be resolved?
- Methodological Answer :
- Dose-Response Profiling : Conduct assays across a wide concentration range (nM–µM) to identify off-target effects .
- Target-Specific Assays : Use kinase inhibition panels or bacterial efflux pump knockout strains to isolate mechanisms .
- Impurity Analysis : LC-MS/MS quantifies synthetic byproducts (e.g., unreacted thiophene precursors) that may confound results .
Q. What computational strategies are effective for predicting the compound’s mechanism of action?
- Methodological Answer :
- Molecular Docking : Simulate binding to targets like EGFR or DNA gyrase using AutoDock Vina, focusing on interactions between the chloro group and hydrophobic pockets .
- MD Simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories (GROMACS) to identify critical hydrogen bonds or π-π stacking .
Q. How can structure-activity relationship (SAR) studies guide rational design of derivatives?
- Methodological Answer :
- Substituent Variation : Replace the ethoxyethyl group with morpholinoethyl () or 2-methoxyethyl () to modulate lipophilicity .
- Bioisosteric Replacement : Swap thiophen-2-yl with furan-2-yl to enhance metabolic stability while retaining π-stacking .
- Quantitative SAR (QSAR) : Use CoMFA/CoMSIA models to correlate logP and polar surface area with cytotoxicity (e.g., IC₀ against MCF-7 cells) .
Q. What experimental designs address discrepancies between in vitro potency and in vivo efficacy?
- Methodological Answer :
- Pharmacokinetic Profiling : Measure plasma half-life (IV/PO administration in rodents) and tissue distribution via LC-MS/MS. Low oral bioavailability may require prodrug strategies .
- Metabolite Identification : Incubate with liver microsomes to detect oxidative metabolites (e.g., sulfoxide formation on thiophene) that reduce activity .
Q. How can researchers overcome solubility limitations for in vivo studies?
- Methodological Answer :
- Co-Solvent Systems : Use cyclodextrin-based formulations or Cremophor EL to enhance aqueous solubility .
- Salt Formation : Synthesize hydrochloride salts () to improve dissolution kinetics .
Q. What methodologies validate the compound’s stability under varying storage conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose to heat (40–60°C), light (ICH Q1B), and humidity (75% RH) for 4 weeks. Monitor via HPLC for degradation products .
- Thermal Analysis : TGA/DSC identifies melting points (e.g., ~210°C) and decomposition thresholds .
Q. How can synergistic effects with existing therapies be systematically evaluated?
- Methodological Answer :
- Combination Index (CI) : Use Chou-Talalay assays to quantify synergy with cisplatin or doxorubicin in cancer cell lines .
- Transcriptomics : RNA-seq identifies pathways (e.g., apoptosis, DNA repair) modulated by combination treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
